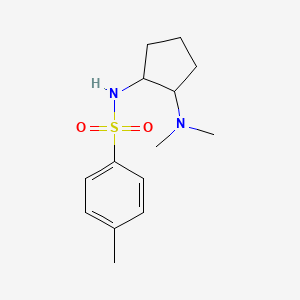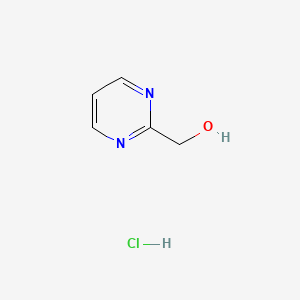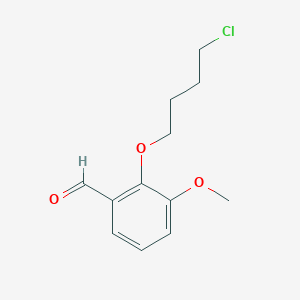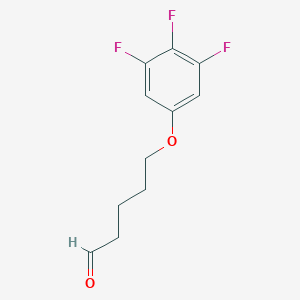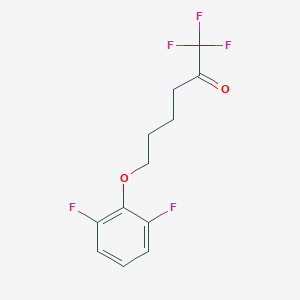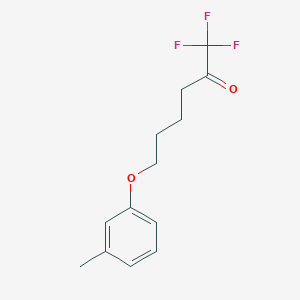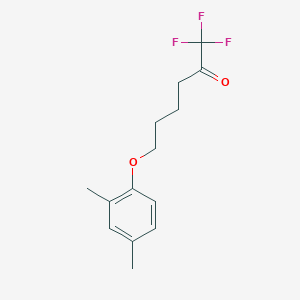
6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one” is a chemical entity with specific properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one” would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
“6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one” can undergo various types of chemical reactions, including but not limited to:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific type of reaction being performed. For example:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions would depend on the specific reactants and conditions used. For example, oxidation reactions might produce oxides, reduction reactions might produce alcohols or hydrocarbons, and substitution reactions might produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical studies or as a probe in molecular biology.
Medicine: It could be investigated for potential therapeutic uses or as a diagnostic tool.
Industry: It might be used in the production of specialty chemicals or materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “6-(3,5-Dimethylphenoxy)-1,1,1-trifluorohexan-2-one” include other chemical entities with comparable structures and properties. Examples of similar compounds might include those with similar functional groups or molecular frameworks.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties and applications. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity.
Conclusion
“this compound” is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility. Further research and development could uncover additional uses and benefits of this compound.
Eigenschaften
IUPAC Name |
6-(3,5-dimethylphenoxy)-1,1,1-trifluorohexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-10-7-11(2)9-12(8-10)19-6-4-3-5-13(18)14(15,16)17/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQDIXVLLSPFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCC(=O)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCCCC(=O)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
